N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring, a thiophene ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the Tetrahydrofuran Derivative: The starting material, 3-hydroxytetrahydrofuran, is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.
Thiophene Derivative Preparation: Thiophen-2-ylmethanol is synthesized from thiophene through a Grignard reaction with formaldehyde, followed by reduction.
Oxalamide Formation: The final step involves the coupling of the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 3-oxotetrahydrofuran.
Reduction: Formation of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both a tetrahydrofuran and a thiophene ring, which can confer distinct chemical and physical properties. The combination of these rings with the oxalamide group allows for versatile interactions in various chemical environments, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZARWAOEIWDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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